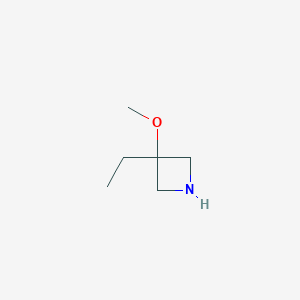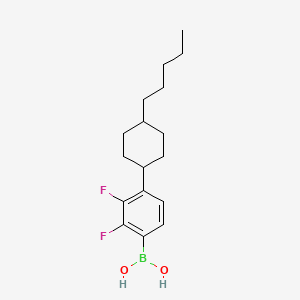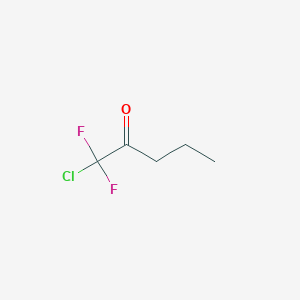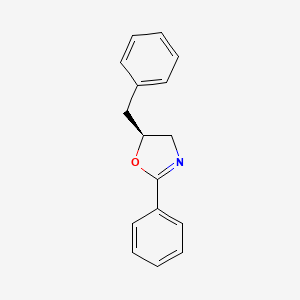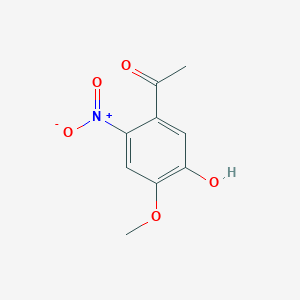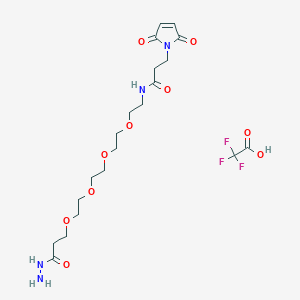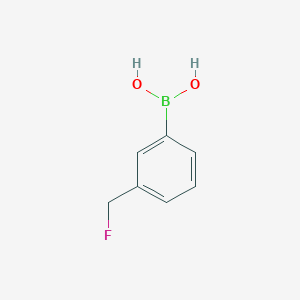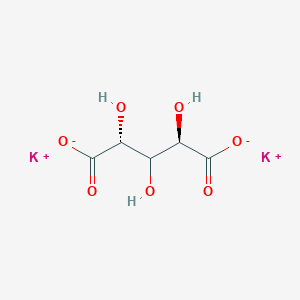
Lithium indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium indoline-1-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry. This compound is particularly interesting because of its unique structure, which combines the properties of lithium salts and indole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium indoline-1-carboxylate typically involves the lithiation of indoline followed by carboxylation. One common method involves treating indoline with n-butyllithium, which results in the formation of a lithium-indoline intermediate. This intermediate is then reacted with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same lithiation and carboxylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where different substituents replace the lithium or carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-1-carboxylic acid, while reduction could produce indoline-1-methanol.
Applications De Recherche Scientifique
Lithium indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of lithium indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Lithium indole-2-carboxylate: A compound with a similar lithium-indole structure but different carboxylate positioning.
Uniqueness
Lithium indoline-1-carboxylate is unique due to its specific combination of lithium and indoline-1-carboxylate, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8LiNO2 |
|---|---|
Poids moléculaire |
169.1 g/mol |
Nom IUPAC |
lithium;2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C9H9NO2.Li/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
VGUTUDWQJZINLP-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CN(C2=CC=CC=C21)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


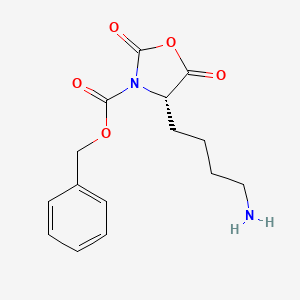
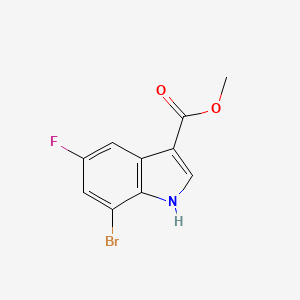

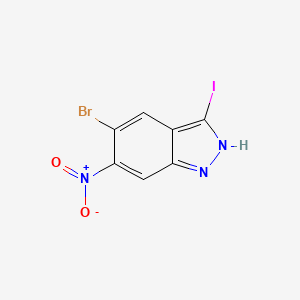
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

